2-Chloro-N-[1-(4-cyano-2-fluorophenyl)ethyl]propanamide
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Overview
Description
2-Chloro-N-[1-(4-cyano-2-fluorophenyl)ethyl]propanamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a cyano group, and a fluorophenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Chloro-N-[1-(4-cyano-2-fluorophenyl)ethyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-cyano-2-fluoroaniline with chloroacetyl chloride in the presence of a base, followed by the addition of propionyl chloride to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
2-Chloro-N-[1-(4-cyano-2-fluorophenyl)ethyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride. Conversely, the compound can undergo oxidation reactions to form corresponding oxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(4-cyano-2-fluorophenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The cyano and fluorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
2-Chloro-N-[1-(4-cyano-2-fluorophenyl)ethyl]propanamide can be compared with other similar compounds, such as:
2-Chloro-N-[1-(4-cyano-2-methylphenyl)ethyl]propanamide: This compound has a methyl group instead of a fluorine atom, which may affect its reactivity and biological activity.
2-Chloro-N-[1-(4-cyano-2-chlorophenyl)ethyl]propanamide:
2-Chloro-N-[1-(4-cyano-2-bromophenyl)ethyl]propanamide: The bromine atom can alter the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-chloro-N-[1-(4-cyano-2-fluorophenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2O/c1-7(13)12(17)16-8(2)10-4-3-9(6-15)5-11(10)14/h3-5,7-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDNZXDFJQLGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C#N)F)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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